Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is notable for its diverse biological and pharmaceutical applications, making it a valuable subject of study in drug research and development .
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .
Biochemical Pathways
It is known that 4-hydroxy-2-quinolones can play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Pharmacokinetics
Some compounds in the 4-hydroxy-2-quinolones class have shown acceptable pharmacokinetic profiles in in vivo experiments .
Result of Action
It is known that 4-hydroxy-2-quinolones have unique biological activities .
Action Environment
It is known that the reaction process of similar compounds can be completed at reflux for 4 hours in methanol with the presence of sodium methanolate .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate shows high reactivity towards N-nucleophiles The nature of these interactions is largely determined by the compound’s structure .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate isothiocyanatobenzene with anion of malonic ester, followed by thermal or acid-catalyzed cyclization . Another common method is the acylation of anthranilic acid esters using ethoxymalonyl chloride, followed by Dieckmann cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit enhanced biological activities and pharmacological properties .
Scientific Research Applications
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antibacterial activity.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Used in the synthesis of heterocyclic enols.
Uniqueness
Methyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)14-15(19)12-9-5-6-10-13(12)18(16(14)20)11-7-3-2-4-8-11/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBULOZGQDCZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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